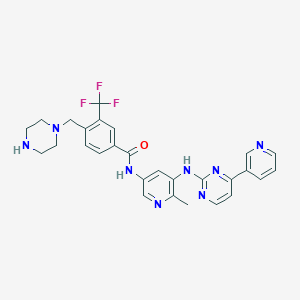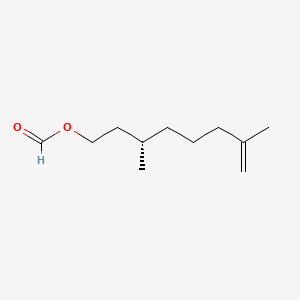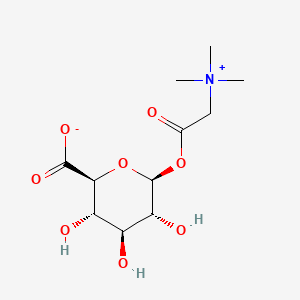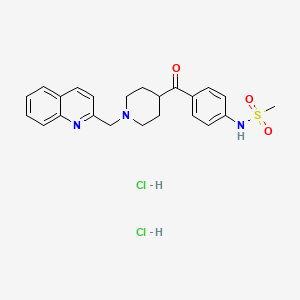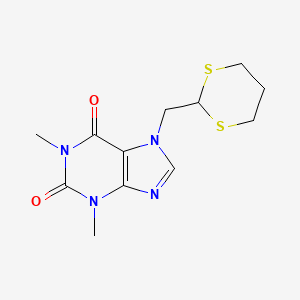
7-(1,3-Dithian-2-ylmethyl)theophylline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(1,3-Dithian-2-ylmethyl)theophylline is a derivative of theophylline, a well-known methylxanthine used primarily as a bronchodilator for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This compound is characterized by the presence of a dithiane group attached to the theophylline structure, which potentially modifies its pharmacological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-(1,3-Dithian-2-ylmethyl)theophylline typically involves the reaction of theophylline with 1,3-dithiane. The reaction is carried out under controlled conditions, often using a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds through the formation of a nucleophilic intermediate, which then attacks the theophylline molecule to form the desired product .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 7-(1,3-Dithian-2-ylmethyl)theophylline can undergo various chemical reactions, including:
Oxidation: The dithiane group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the dithiane group, reverting to theophylline.
Substitution: The dithiane group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkoxides or thiolates can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Theophylline.
Substitution: Various substituted theophylline derivatives.
Applications De Recherche Scientifique
7-(1,3-Dithian-2-ylmethyl)theophylline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of sulfur-containing heterocycles and other complex molecules.
Biology: Studied for its potential effects on cellular processes due to its structural similarity to theophylline.
Medicine: Investigated for its bronchodilator properties and potential use in treating respiratory diseases.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mécanisme D'action
The mechanism of action of 7-(1,3-Dithian-2-ylmethyl)theophylline is similar to that of theophylline. It acts as a phosphodiesterase inhibitor, leading to increased levels of cyclic AMP (cAMP) in cells. This results in the relaxation of smooth muscle, particularly in the bronchi, leading to bronchodilation. Additionally, the compound has decreased affinity for adenosine receptors, which may contribute to its improved safety profile compared to theophylline .
Comparaison Avec Des Composés Similaires
Theophylline: A methylxanthine used as a bronchodilator.
Doxofylline: A derivative of theophylline with a dioxolane group, used for its bronchodilator properties.
Diprophylline: Another theophylline derivative with a dihydroxypropyl group, known for causing fewer gastrointestinal side effects.
Uniqueness: 7-(1,3-Dithian-2-ylmethyl)theophylline is unique due to the presence of the dithiane group, which may alter its pharmacokinetics and pharmacodynamics, potentially offering a different safety and efficacy profile compared to other theophylline derivatives .
Propriétés
Numéro CAS |
116763-37-2 |
|---|---|
Formule moléculaire |
C12H16N4O2S2 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
7-(1,3-dithian-2-ylmethyl)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C12H16N4O2S2/c1-14-10-9(11(17)15(2)12(14)18)16(7-13-10)6-8-19-4-3-5-20-8/h7-8H,3-6H2,1-2H3 |
Clé InChI |
QWURTKQODPNCHF-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3SCCCS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




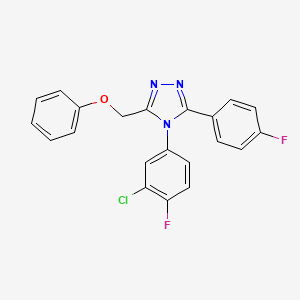

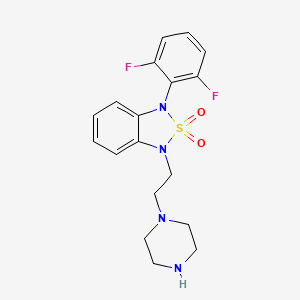


![Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-bis[4-(octadecylthio)phenyl]-](/img/structure/B12761953.png)
